molecular formula C6H11NO2 B3092286 (5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one CAS No. 122663-19-8

(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one

Cat. No. B3092286
CAS RN: 122663-19-8
M. Wt: 129.16 g/mol
InChI Key: OHTBSHGXEXCIOI-YFKPBYRVSA-N
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Description

“(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one” seems to be a specific isomer of a pyrrolidinone derivative. Pyrrolidinones are a class of organic compounds that contain a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). They have a wide range of applications in medicinal chemistry and drug design .


Molecular Structure Analysis

The molecular structure of pyrrolidinone derivatives can be quite diverse, depending on the specific substituents on the pyrrolidinone ring. For example, a related compound, (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride, has a molecular weight of 153.61 g/mol .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidinone derivatives can also vary widely. For instance, a study on the synthesis of a novel heterogeneous catalyst involved the reaction of chloromethylated polystyrene with 2,6-bis(benzimidazolyl)pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidinone derivatives can be influenced by their specific structure. For instance, (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride has a molecular weight of 153.61 g/mol and four hydrogen bond donors .

Scientific Research Applications

Hydroxymethylation in DNA Repair and Disease Detection

Hydroxymethylation, specifically 5-hydroxymethylcytosine (5-hmC), is a crucial epigenetic modification with significant implications in DNA repair mechanisms and disease detection, including cancer and neurological disorders. The distinct distribution and levels of 5-hmC in tissues have become a valuable tool for identifying and monitoring disease progression. This modification plays a pivotal role in gene transcription regulation and is involved in various human diseases, highlighting its importance in biological research and potential therapeutic applications (Shukla, Sehgal, & Singh, 2015).

Biomarker for Cancer Detection and Precision Oncology

5-hydroxymethylcytosine (5hmC) in cell-free DNA has emerged as a novel biomarker for cancer, leveraging its role in DNA demethylation and carcinogenesis. The advancements in detecting 5hmC levels offer promising avenues for early cancer detection, prognosis, and tailoring therapeutic strategies in precision oncology, underscoring the potential of hydroxymethylated DNA bases in medical diagnostics and treatment (Xu et al., 2021).

Renewable Feedstock for Chemical Industry

The conversion of biomass into 5-hydroxymethylfurfural (HMF) and its derivatives represents a sustainable alternative to non-renewable hydrocarbon sources. HMF serves as a versatile platform chemical for producing various materials, including monomers, polymers, fuels, and functional materials. This transition towards biomass-derived chemicals offers a greener and more sustainable pathway for the chemical industry, highlighting the role of renewable resources in future industrial applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental Epigenetics and Genome Flexibility

5-Hydroxymethylcytosine (5hmC) plays a critical role in genome regulation and flexibility, mediating the epigenetic response to environmental factors. The study of 5hmC patterns in response to various environmental exposures, including drugs and pollutants, provides insight into the mechanisms of genetic dysfunction and disease pathogenesis. This research underscores the importance of epigenetic modifications in responding to environmental changes and their potential impact on health and disease (Efimova et al., 2020).

Advanced Processing Techniques to Reduce Contaminants

The formation of 5-Hydroxymethylfurfural (HMF) in food during thermal processing poses health risks, prompting research into processing technologies to minimize its presence. Techniques such as ultraviolet irradiation, phytochemical addition, and non-thermal processing have been explored to reduce HMF levels in foods, aiming to enhance food safety without compromising sensory qualities. This area of research highlights the ongoing efforts to improve food processing methods for safer consumption (Lee et al., 2019).

Mechanism of Action

The mechanism of action of pyrrolidinone derivatives can depend on their specific structure and the context in which they are used. For example, Zalcitabine, a dideoxynucleoside compound, inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate dGTP and by its incorporation into viral DNA .

Safety and Hazards

The safety and hazards associated with pyrrolidinone derivatives can depend on their specific structure. For example, (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on pyrrolidinone derivatives could involve further exploration of their synthesis, properties, and potential applications in various fields, including medicinal chemistry and drug design .

properties

IUPAC Name

(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-5(4-8)2-3-6(7)9/h5,8H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTBSHGXEXCIOI-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one

CAS RN

122663-19-8
Record name (5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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